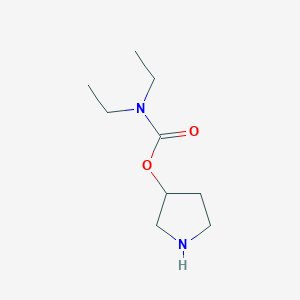

Pyrrolidin-3-yl diethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

pyrrolidin-3-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-3-11(4-2)9(12)13-8-5-6-10-7-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

DSXKRRSLENMZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidin 3 Yl Diethylcarbamate and Its Structural Analogues

General Strategies for Pyrrolidine (B122466) Ring System Construction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, a diverse range of synthetic methods for its construction has been developed, offering chemists multiple pathways to access substituted pyrrolidines. These methods vary in their efficiency, stereocontrol, and applicability to different substitution patterns.

Multicomponent Reaction Approaches to Substituted Pyrrolidines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate molecular complexity in a single, convergent step, thereby enhancing atom and step economy. researchgate.net Several MCRs have been successfully applied to the synthesis of highly substituted pyrrolidine derivatives.

One notable approach involves a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones. tandfonline.com This method proceeds through the initial formation of a Schiff base from the aldehyde and amino acid ester, which then undergoes a Michael addition with the chalcone to yield the desired polysubstituted pyrrolidine. tandfonline.com The reaction is often catalyzed by a base such as potassium carbonate. tandfonline.com

Another powerful MCR is the [3+2] cycloaddition reaction, which can be performed as a three-component reaction. For instance, the reaction of isatins, benzylamines, and aromatic aldehydes can be catalyzed by DABCO to afford diastereoselective synthesis of polysubstituted pyrrolidines. tandfonline.com The versatility of MCRs allows for the creation of a wide range of pyrrolidine derivatives by varying the starting components. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | Amino acid ester | Chalcone | K₂CO₃ | Polysubstituted pyrrolidine-2-carboxylates tandfonline.com |

| Isatin | Benzylamine | Aromatic aldehyde | DABCO | Polysubstituted spiro-pyrrolidines tandfonline.com |

| Ethyl glyoxylate | Aldehyde | Substituted amine | (S)-α,α-diphenyl-2-pyrrolidinemethanol | Substituted pyrrolidines tandfonline.com |

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles, including the pyrrolidine ring. wikipedia.org This reaction typically involves the cycloaddition of an azomethine ylide, as the 1,3-dipole, with an alkene, the dipolarophile. acs.orgmdpi.com The azomethine ylides are often generated in situ from various precursors, such as the reaction of an α-amino acid with an aldehyde or ketone. mdpi.comfrontiersin.org

The stereochemical outcome of the reaction can be controlled, making it a valuable tool for the synthesis of enantiomerically enriched pyrrolidines. acs.orgnih.gov For example, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been shown to induce high diastereoselectivity in its 1,3-dipolar cycloaddition with azomethine ylides. acs.org The reaction can be catalyzed by various metal salts, with silver carbonate (Ag₂CO₃) being an effective catalyst for achieving high regio- and diastereoselectivities. acs.org

This methodology has been applied to the synthesis of a wide variety of complex pyrrolidine structures, including spiro-pyrrolidine-oxindoles and densely substituted proline derivatives. acs.orgfrontiersin.org

Table 2: Catalysts and Conditions in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product |

|---|---|---|---|

| (S)-N-tert-butanesulfinyl imine and glycine α-imino ester derivative | Internal | Ag₂CO₃, Et₃N, Toluene | Densely substituted pyrrolidines acs.org |

| Isatin and sarcosine | Olefin from Knoevenagel condensation | Ionic liquid [bmim]PF₆ | Dispiropyrrolidine-bisoxindole frontiersin.org |

| Acenaphthenequinone and L-proline | 1,4-enedione derivatives | Not specified | Spiro-pyrrolidine derivatives mdpi.com |

Reductive Amination Pathways for Pyrrolidine Scaffolds

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is a key strategy for the synthesis of pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with a primary amine to form an imine or enamine intermediate, which is then reduced to the corresponding pyrrolidine. nih.gov

A variety of reducing agents can be employed, ranging from traditional hydride reagents to catalytic transfer hydrogenation conditions. nih.gov For instance, the successive reductive amination of diketones with anilines using an iridium catalyst for transfer hydrogenation can produce N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.gov The reaction can be performed in water, highlighting its potential for green chemistry applications. nih.gov

The choice of catalyst can be crucial in determining the reaction outcome. For example, in the reductive amination/cyclization of levulinic acid, using AlCl₃ as a catalyst selectively produces pyrrolidones, whereas switching to RuCl₃ affords pyrrolidines. rsc.org

Table 3: Reductive Amination Strategies for Pyrrolidine Synthesis

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product |

|---|---|---|---|

| Diketones | Anilines | Iridium-catalyzed transfer hydrogenation | N-aryl-substituted pyrrolidines nih.gov |

| Levulinic acid | Phenylsilane | RuCl₃ | Pyrrolidines rsc.org |

| Carbonyl derivatives | 4-aminobutanoic acid | Hydrosilylation | Pyrrolidinones researchgate.net |

Carbamate (B1207046) Functionalization Strategies

The introduction of the carbamate moiety is a critical step in the synthesis of Pyrrolidin-3-yl diethylcarbamate. Several robust methods exist for the formation of carbamates, ranging from classical approaches to more modern, catalyzed reactions.

Directed Metalation Group (DMG)-Assisted Synthesis of Aryl Carbamates

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The aryl O-carbamate group, particularly the N,N-diethyl-O-carbamate, is one of the most effective directed metalation groups (DMGs). nih.govacs.org This strategy involves the deprotonation of the aromatic ring at the position ortho to the carbamate group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.gov

While this method is primarily used for the synthesis of ortho-substituted aryl carbamates, the principles of carbamate stability and reactivity are relevant. The O-carbamate DMG is known for its strong directing ability, often outcompeting other DMGs. researchgate.net This high stability and directing power make it a valuable functional group in complex molecule synthesis. The synthesis of the aryl O-carbamate itself is traditionally achieved by reacting an alcohol with phosgene or its derivatives, followed by treatment with an amine. acs.org More recently, carbon dioxide has been explored as a safer C1 source for this transformation. acs.org

Nucleophilic Addition and Esterification Routes for Carbamate Formation

The formation of a carbamate can be achieved through various nucleophilic addition and esterification reactions. A common method involves the reaction of an alcohol with an isocyanate. The isocyanate itself can be generated through methods such as the Curtius rearrangement of an acyl azide. nih.gov

Alternatively, carbamates can be synthesized by the reaction of an alcohol with a carbamoyl chloride in the presence of a base. This method is straightforward but requires the handling of often sensitive carbamoyl chlorides. organic-chemistry.org To circumvent this, one-pot procedures have been developed where the carbamoyl chloride is generated in situ. organic-chemistry.org

Another approach involves the reaction of an amine with carbon dioxide to form a carbamic acid, which can then be reacted with an electrophile. nih.gov Additionally, transcarbamoylation, where a carbamate is reacted with an alcohol in the presence of a catalyst, offers another route to new carbamates. organic-chemistry.org Enecarbamates have also been utilized as nucleophiles in various C-C and C-N bond-forming reactions, showcasing the versatility of the carbamate functional group in organic synthesis. nih.govacs.org

Table 4: Common Reagents for Carbamate Synthesis

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| Alcohol | Isocyanate | Carbamate nih.gov |

| Alcohol | Carbamoyl chloride | Carbamate organic-chemistry.org |

| Amine | Carbon dioxide, then electrophile | Carbamate nih.gov |

| Amine | Carbonylimidazolide in water | Carbamate organic-chemistry.org |

Preparation of Dithiocarbamate (B8719985) Analogues via Amine-Carbon Disulfide Reactions

The synthesis of dithiocarbamates is commonly achieved through the reaction of a primary or secondary amine with carbon disulfide. This reaction typically proceeds in the presence of a base to form a dithiocarbamate salt, which can then be reacted with an electrophile to yield the final dithiocarbamate product. While a direct synthesis of the dithiocarbamate analogue of this compound is not extensively documented, the general principles of dithiocarbamate synthesis can be applied to 3-aminopyrrolidine as the starting amine.

The reaction mechanism involves the nucleophilic attack of the amine on the carbon of carbon disulfide, followed by deprotonation to form the dithiocarbamate anion. This anion can then be trapped by an appropriate electrophile. A variety of solvents and reaction conditions can be employed, with some methods highlighting the use of green reaction media such as deep eutectic solvents (DES) and polyethylene glycol (PEG) to promote environmentally friendly and efficient synthesis. rsc.org Catalyst-free and solvent-free conditions have also been reported for the synthesis of dithiocarbamates from amines, carbon disulfide, and alkyl halides. organic-chemistry.org

A general synthetic scheme for the preparation of a dithiocarbamate analogue from an amine is presented below:

General Reaction Scheme:

R₂NH + CS₂ + Base → R₂NCS₂⁻ (salt)

R₂NCS₂⁻ + R'-X → R₂NCS₂R' + X⁻

| Amine | Electrophile | Solvent | Catalyst/Base | Product | Reference |

| Diethylamine | Ethyl Vinyl Ether | Water | None | 1-ethoxyethyldiethylcarbamodithioate | rsc.org |

| Various amines | Alkyl halides | Solvent-free | None | S-alkyl dithiocarbamates | organic-chemistry.org |

| Various amines | Various electrophiles | DES/PEG | None | Dithiocarbamate derivatives | rsc.org |

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of isomers of this compound is of significant interest as the stereochemistry of a molecule can profoundly influence its biological activity. A key strategy for achieving stereoselectivity is through the use of chiral starting materials or chiral catalysts. One effective approach involves the stereoselective hydroxylation of an N-protected pyrrolidine, followed by carbamoylation of the resulting alcohol.

For instance, the biocatalytic hydroxylation of N-protected pyrrolidines using microorganisms such as Sphingomonas sp. HXN-200 has been shown to produce both (R)- and (S)-N-protected 3-hydroxypyrrolidines with high enantiomeric excess. nih.gov The choice of the N-protecting group on the pyrrolidine ring can influence the stereochemical outcome of the hydroxylation. For example, hydroxylation of N-benzoyl- and N-benzyloxycarbonyl-pyrrolidines yielded the corresponding (R)-3-hydroxypyrrolidines, while N-phenoxycarbonyl-pyrrolidine gave the (S)-enantiomer. nih.gov

Once the chiral 3-hydroxypyrrolidine is obtained, the diethylcarbamate moiety can be introduced through a standard carbamoylation reaction. This typically involves reacting the alcohol with diethylcarbamoyl chloride in the presence of a base.

Stereoselective Synthesis of 3-Hydroxypyrrolidine Derivatives: nih.gov

| N-Protecting Group | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |

| Benzoyl | Sphingomonas sp. HXN-200 | R | 52% |

| Benzyloxycarbonyl | Sphingomonas sp. HXN-200 | R | 75% |

| Phenoxycarbonyl | Sphingomonas sp. HXN-200 | S | 39% |

Subsequent carbamoylation of the enantiomerically enriched 3-hydroxypyrrolidine would yield the corresponding stereoisomer of this compound.

Derivatization and Analogue Synthesis

The pyrrolidine scaffold serves as a versatile platform for the synthesis of a wide array of analogues through various derivatization strategies. These include the construction of spirocyclic systems, the preparation of functionalized pentamine derivatives, the introduction of carbamate moieties onto more complex structures, and the synthesis of novel heterocyclic analogues.

Spirocyclic pyrrolidines are a class of compounds characterized by a spiro center, where two rings share a single atom. These structures are of interest due to their rigid, three-dimensional nature. pharmablock.comnih.gov A common method for the synthesis of spirocyclic pyrrolidines is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. rsc.org The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.

For example, novel spirocyclic pyrrolidines can be synthesized in two steps from common three- to seven-membered-ring (hetero)alicyclic ketones. nih.gov This involves the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide. Another approach involves a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid in the presence of a nanocatalyst to produce spiro thiazolidines stereoselectively. rsc.org

Examples of Spirocyclic Pyrrolidine Synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | (Hetero)alicyclic ketones, electron-deficient exocyclic alkene, N-benzyl azomethine ylide | - | Spirocyclic pyrrolidines | nih.gov |

| Three-component reaction | 5-Arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | MnCoCuFe₂O₄@L-proline magnetic nanorods | Spiro thiazolidines | rsc.org |

| Multicomponent 1,3-dipolar cycloaddition | Primary amine, maleimide, aldehyde | Toluene, 120 °C | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

The synthesis of highly functionalized pyrrolidine derivatives, such as those belonging to the pyrrolidine pentamine class, has been explored in the context of developing inhibitors for enzymes like aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib). mdpi.commdpi.comnih.gov These complex molecules feature a pyrrolidine core with multiple amine-containing side chains.

The synthesis of such derivatives often employs solid-phase synthesis techniques, allowing for the systematic variation of substituents at different positions around the pyrrolidine scaffold. mdpi.com A polyamide scaffold can be synthesized on a solid support using standard Boc-protected chemistry, followed by reduction of the amide residues with borane to yield the polyamine structure. mdpi.com This approach facilitates the creation of libraries of compounds for structure-activity relationship (SAR) studies. The chemical structure of these inhibitors often consists of a pyrrolidine pentamine scaffold with various substituents at multiple positions. mdpi.com

The introduction of a carbamate group, such as a diethylcarbamate, is a common strategy in medicinal chemistry to modify the properties of a molecule. nih.gov This functional group can be introduced onto a complex scaffold containing a pyrrolidine ring by reacting a hydroxyl or amino group on the scaffold with a suitable carbamoylating agent.

For a scaffold bearing a hydroxyl group, the reaction with diethylcarbamoyl chloride in the presence of a base is a standard method for forming the carbamate linkage. If the scaffold contains a primary or secondary amine, it can be reacted with a chloroformate, such as ethyl chloroformate, to form a carbamate ester. The versatility of these reactions allows for the incorporation of the carbamate moiety at various positions on a complex molecule, provided a suitable functional group is present for derivatization.

The pyrrolidine ring can be incorporated into larger, more complex heterocyclic systems. A variety of synthetic strategies can be employed to construct these fused or linked heterocyclic analogues. For instance, multicomponent reactions offer an efficient way to build molecular complexity in a single step. The synthesis of spirooxindolopyrrolidine-linked 1,2,3-triazole analogues has been achieved through a multicomponent reaction involving (E)-2-[1-propargyl-2-oxoindoline-3-ylidene]acetophenones, acenaphthenequinone, aryl azides, and sarcosine. tandfonline.com

Another approach involves the palladium-catalyzed hydroarylation of pyrrolines to generate 3-aryl pyrrolidines, which can serve as precursors to a variety of heterocyclic structures. researchgate.netsemanticscholar.org Furthermore, tandem reactions, such as the alkynyl aza-Prins–Ritter reaction, have been developed for the synthesis of N-(pyrrolidin-3-ylidenemethyl)acetamides, which are themselves functionalized pyrrolidine derivatives that can be further elaborated. rsc.org

Advanced Spectroscopic and Analytical Characterization of Pyrrolidin 3 Yl Diethylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

A ¹H NMR spectrum of Pyrrolidin-3-yl diethylcarbamate would provide key information. The expected spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring and the ethyl groups of the diethylcarbamate moiety. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons. Integration of the peak areas would confirm the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the connectivity of adjacent protons, helping to piece together the molecular framework. For instance, the methylene (B1212753) protons of the ethyl groups would likely appear as a quartet, coupled to the methyl protons which would appear as a triplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and bonding. For this compound, one would expect to see distinct signals for the carbonyl carbon of the carbamate (B1207046) group at a characteristically high chemical shift, as well as signals for the carbons in the pyrrolidine ring and the ethyl groups. The peak corresponding to the carbamate carbonyl group (O-C=O) is typically found in the 150-160 ppm range in ¹³C NMR spectra.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the pyrrolidine ring and the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would show one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different functional groups, for example, by showing a correlation from the proton at the 3-position of the pyrrolidine ring to the carbonyl carbon of the diethylcarbamate group, thus confirming the position of substitution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions, and the resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern, showing peaks at lower mass-to-charge ratios (m/z), would offer clues about the structure. Common fragmentation pathways would likely involve the cleavage of the carbamate ester bond and fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carbamate group. Other significant peaks would include C-N stretching vibrations and C-H stretching and bending vibrations for the aliphatic pyrrolidine and ethyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the visible region, its UV-Vis spectrum would likely show absorptions in the ultraviolet region. The primary absorption would be expected from the n→π* transition of the carbonyl group in the carbamate moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map and, from that, a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and most critical step. If successful, the analysis would provide unequivocal proof of its covalent structure, the conformation of the pyrrolidine ring, and the spatial orientation of the diethylcarbamate group. This data is invaluable for confirming the compound's identity and understanding its potential intermolecular interactions in the solid state, such as hydrogen bonding involving the secondary amine in the pyrrolidine ring.

Illustrative Data from X-ray Crystallography:

| Parameter | Expected Data Type | Significance for this compound |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and angles of the repeating crystal lattice. |

| Bond Lengths | e.g., C-N, C-O, C=O (Å) | Confirms the connectivity and nature of covalent bonds. |

| Bond Angles | e.g., O-C-N (°) | Defines the geometry around each atom. |

| Torsion Angles | e.g., C-C-N-C (°) | Describes the conformation of the pyrrolidine ring and substituent. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The principle relies on the differential distribution of the sample's components between a stationary phase and a mobile phase. These methods are fundamental for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) would likely be employed, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

A typical HPLC analysis generates a chromatogram, which plots the detector's response against retention time. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

Illustrative HPLC Parameters:

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | The stationary phase where separation occurs. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The solvent that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detector | UV at 210 nm | Detects the analyte as it elutes from the column. |

| Retention Time (tR) | e.g., 4.8 min | The time taken for the analyte to pass through the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is suitable for compounds that are volatile or can be made volatile through derivatization.

In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then sorts the fragments by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint." For this compound, GC-MS would not only determine its retention time but also provide its mass spectrum, confirming its molecular weight and offering structural clues based on its fragmentation pattern.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is frequently used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. The stationary phase is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it. Components travel at different rates depending on their polarity and affinity for the stationary and mobile phases. For this compound, TLC could be used to quickly assess its purity by observing the number of spots that appear after visualization (e.g., under UV light or by staining with a reagent like potassium permanganate). A single spot indicates a likely pure compound. The retention factor (Rf value) can be calculated to help identify the compound under specific conditions.

Illustrative TLC Parameters:

| Parameter | Example Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Rf Value | e.g., 0.45 |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the elemental composition of a sample. For an organic compound like this compound, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretically calculated values based on its molecular formula (C₉H₁₈N₂O₂). A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed atomic composition and purity. This technique is a cornerstone of chemical characterization for any newly synthesized compound.

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % (for C₉H₁₈N₂O₂) | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 57.98% | 57.90% |

| Hydrogen (H) | 9.74% | 9.80% |

| Nitrogen (N) | 15.04% | 14.98% |

Structure Activity Relationship Sar Studies of Pyrrolidin 3 Yl Diethylcarbamate Derivatives

Design Principles for Pyrrolidine- and Carbamate-Based Compound Libraries

The design of compound libraries centered around the pyrrolidine (B122466) and carbamate (B1207046) moieties follows established principles in medicinal chemistry aimed at maximizing structural diversity and exploring relevant chemical space.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its non-planar, puckered conformation allows for the generation of three-dimensional (3D) diversity, which is increasingly recognized as a key factor for successful drug development. nih.govresearchgate.net The design of pyrrolidine-based libraries often focuses on:

Stereochemical Complexity : The pyrrolidine ring contains multiple stereocenters, and the spatial orientation of substituents can significantly impact biological activity. nih.gov The design of libraries with diverse stereoisomers is therefore a common strategy to explore the chiral recognition by biological targets. nih.gov

Substituent Vectoriality : Introducing substituents at different positions of the pyrrolidine ring (N-1, C-2, C-3, C-4, and C-5) allows for the exploration of different vectors in 3D space, which can be crucial for optimizing interactions with a protein binding pocket. nih.gov

Scaffold Rigidity and Flexibility : While the inherent flexibility of the pyrrolidine ring can be advantageous, introducing conformational constraints, such as through the formation of bicyclic or spirocyclic systems, can lock the molecule in a bioactive conformation and improve target selectivity. acs.org

The carbamate group (-OC(O)N<) is a versatile functional group that is often used as a bioisostere for amide or ester functionalities. nih.govnih.gov Key considerations for incorporating carbamates into compound libraries include:

Modulation of Physicochemical Properties : The substituents on the carbamate nitrogen and oxygen can be varied to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Prodrug Strategies : The carbamate linkage can be designed to be stable under physiological conditions or to be cleaved by specific enzymes, allowing for the controlled release of an active pharmacophore. nih.gov

Mimicking Peptide Bonds : Due to its structural similarity to the peptide bond, the carbamate group is frequently employed in the design of peptidomimetics to improve bioavailability and resistance to proteolytic degradation. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrrolidin-3-yl diethylcarbamate derivatives can be significantly modulated by making structural changes to the pyrrolidine ring and the diethylcarbamate moiety.

Modifications on the pyrrolidine ring have a profound effect on the biological activity of this class of compounds. The position and nature of the substituents are critical determinants of potency and selectivity.

Structural investigations of various pyrrolidine-based molecules have shown that substitutions at the N1, C-3, and C-5 positions are particularly important for optimizing biological activity and enhancing target-specific interactions. nih.gov For instance, in a series of pyrrolidine-based inhibitors of Lysine Specific Demethylase 1 (LSD1), the introduction of various substituents on the pyrrolidine nitrogen was explored. The activity was found to be sensitive to the nature of the N-substituent, with small alkyl groups and certain substituted benzyl (B1604629) groups being well-tolerated.

In the context of cholinesterase inhibitors, the pyrrolidine ring often serves as a key anchoring element. For example, in a series of N-benzyl pyrrolidine derivatives, the presence of electron-withdrawing groups on a terminal phenyl ring attached to the pyrrolidine moiety enhanced acetylcholinesterase (AChE) inhibition. nih.gov

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity Below is a hypothetical data table illustrating potential SAR trends for pyrrolidin-3-yl carbamate derivatives based on general findings for pyrrolidine-based compounds.

| Compound | Pyrrolidine Ring Modification | Target | Activity (IC₅₀) |

| 1a | N-Methyl | AChE | 500 nM |

| 1b | N-Ethyl | AChE | 750 nM |

| 1c | N-Benzyl | AChE | 200 nM |

| 1d | 4-Fluoro (on N-Benzyl) | AChE | 150 nM |

| 1e | 4-Hydroxy | AChE | 600 nM |

This table is illustrative and based on general principles of pyrrolidine SAR.

The carbamate moiety itself is a critical pharmacophoric element, and variations in its structure can lead to significant changes in biological activity. nih.govnih.gov The diethylamino group in this compound can be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket.

Studies on other carbamate-containing drugs have shown that the nature of the amine substituent can influence selectivity for different enzyme isoforms. For example, in the development of cholinesterase inhibitors, modifying the carbamate portion of the molecule has been a key strategy to achieve selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.gov

Furthermore, replacing the carbamate with a dithiocarbamate (B8719985) has been shown to impart distinct biological activities, including antimicrobial and anticancer effects, often related to the ability of the dithiocarbamate group to chelate metal ions. researchgate.net

Table 2: Influence of Carbamate Moiety Variation on Biological Activity This hypothetical table demonstrates potential outcomes of modifying the carbamate group in a pyrrolidin-3-yl carbamate scaffold.

| Compound | Carbamate Moiety | Target | Activity (IC₅₀) |

| 2a | Diethylcarbamate | Target X | 100 nM |

| 2b | Dimethylcarbamate | Target X | 150 nM |

| 2c | Piperidine-1-carboxylate | Target X | 80 nM |

| 2d | Morpholine-4-carboxylate | Target X | 200 nM |

| 2e | N-Phenylcarbamate | Target X | 500 nM |

This table is illustrative and based on general principles of carbamate SAR.

Stereochemistry is a critical factor governing the biological activity of chiral compounds like this compound. The absolute configuration of the stereocenters on the pyrrolidine ring can dictate how the molecule fits into a chiral binding site on a biological target. nih.govnih.gov

For many biologically active pyrrolidine derivatives, one enantiomer is significantly more potent than the other. This stereoselectivity arises from the specific 3D arrangement of substituents that allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target protein. nih.govmalariaworld.org

For example, in the context of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, modifications of stereochemistry had varying effects on the inhibitory properties of pyrrolidine pentamine derivatives. nih.govnih.gov Similarly, for nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for biological activity. nih.govmalariaworld.org

Correlation of Structural Features with Specific Biological Targets

The structural features of this compound derivatives can be correlated with their affinity and selectivity for specific biological targets. For instance, in the development of inhibitors for lysine-specific demethylase 1 (LSD1), a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were identified as potent inhibitors. nih.gov The pyrrolidine moiety in these compounds acts as a key structural element that can be modified to optimize binding to the enzyme's active site.

In the field of neuroscience, pyrrolidine-based compounds have been investigated as inhibitors of cholinesterases for the treatment of Alzheimer's disease. The carbamate group in these molecules often acts as a reactive moiety that carbamylates a serine residue in the active site of acetylcholinesterase, leading to its inhibition. nih.gov The substituents on both the pyrrolidine ring and the carbamate can be tailored to enhance binding affinity and selectivity for AChE over BuChE. nih.gov

Computational Chemistry and Molecular Modeling of Pyrrolidin 3 Yl Diethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure of a molecule, which in turn governs its reactivity and interactions. These methods, rooted in quantum mechanics, can elucidate properties such as molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a molecule like Pyrrolidin-3-yl diethylcarbamate, DFT can be employed to determine its optimized three-dimensional geometry, which is the lowest energy arrangement of its atoms. This optimized structure is crucial for all subsequent modeling studies.

Furthermore, DFT calculations can provide insights into the molecule's electronic properties, such as the distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are likely to engage in electrophilic or nucleophilic interactions, respectively. Such information is invaluable for understanding how this compound might interact with a biological target.

Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the molecule's conformation. |

| Dipole Moment | Varies (e.g., in Debye) | Reflects the overall polarity of the molecule, influencing solubility and membrane permeability. |

| HOMO Energy | Varies (e.g., in eV) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Varies (e.g., in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Varies (e.g., in eV) | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

Note: The values in this table are illustrative for a generic pyrrolidine derivative and would need to be specifically calculated for this compound.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy and shape of these orbitals are critical in determining a molecule's reactivity.

Frontier orbital analysis of this compound would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO is associated with its ability to act as an electrophile (electron acceptor). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the interactions between a ligand and its target over time. nih.gov For this compound, MD simulations can be used to understand its flexibility and how it might adapt its shape to fit into a binding site.

By simulating the molecule in a solvent environment (typically water), a realistic representation of its behavior in a biological system can be obtained. The resulting trajectory, a series of molecular "snapshots" over time, can be analyzed to identify the most stable conformations and the transitions between them. When this compound is simulated in complex with a biological target, such as a receptor or enzyme, MD can reveal the key interactions that stabilize the binding and provide insights into the mechanism of action. nih.gov

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to a specific protein target.

The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. The results of a docking study can provide a plausible binding mode and a prediction of the binding strength. This information is crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency.

Table 2: Illustrative Molecular Docking Results for a Pyrrolidine Derivative with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | e.g., -7.5 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | e.g., TYR82, PHE258, ASP129 | Amino acid residues in the protein's binding site that form interactions with the ligand. |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, van der Waals forces | The specific non-covalent interactions that stabilize the ligand-protein complex. |

Note: This table represents hypothetical results for a pyrrolidine derivative and would need to be generated through a specific docking study of this compound with a relevant biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (known as molecular descriptors) that are correlated with activity, a predictive model can be built.

For a class of compounds including this compound, a QSAR model could be developed using a dataset of structurally related molecules with known biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of more potent analogs. The descriptors used in QSAR models can be of various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Reaction Mechanism Studies using Computational Approaches

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, for example, computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies. This can provide a deeper understanding of the reaction kinetics and help in optimizing the reaction conditions for improved yield and purity. DFT is a common method used for such mechanistic studies. nih.gov

Mechanistic Investigations of Biological Interactions Involving Pyrrolidin 3 Yl Diethylcarbamate and Analogues

Enzyme Inhibition Mechanisms

The ability of pyrrolidine (B122466) derivatives and related carbamates to inhibit specific enzymes is a significant area of research. These interactions are often highly specific, targeting enzymes involved in neurotransmission, antibiotic resistance, immune response, and cellular motility.

Carbamates are recognized as a class of acetylcholinesterase (AChE) inhibitors, which function by carbamylating a serine residue within the enzyme's active site. This action blocks the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and enhanced cholinergic transmission. This mechanism classifies them as pseudoirreversible inhibitors, as the carbamylated enzyme is slow to hydrolyze and regenerate. nih.govnih.govnih.gov The inhibition process involves the nucleophilic attack of the catalytic triad (B1167595) serine oxygen on the carbonyl group of the carbamate (B1207046). nih.gov

Research into isoxazol-3-yl carbamates has identified them as potent, resistance-breaking inhibitors of AChE, particularly in the context of controlling the malaria vector, Anopheles gambiae. nih.gov A study investigating isoxazol-3-yl dimethylcarbamates and their isomers, 3-oxoisoxazole-2(3H)-dimethylcarboxamides, found that these compounds exhibited excellent contact toxicity against both wild-type and insecticide-resistant mosquito strains. nih.gov Notably, the inactivation of wild-type An. gambiae AChE was, on average, 10-20 times faster with the dimethylcarboxamide isomers compared to the corresponding isoxazol-3-yl dimethylcarbamates. nih.gov Compounds that were effective against the resistant Akron strain, which carries the G119S mutation in AChE, demonstrated inhibition constants (kᵢ) that were 10- to 600-fold higher than that of the standard carbamate propoxur. nih.gov

Table 1: Inhibitory Activity of Isoxazolyl Carbamate Analogues against Acetylcholinesterase (AChE)

| Compound Type | Target Enzyme | Key Finding |

| Isoxazol-3-yl dimethylcarbamates | Anopheles gambiae AChE (AgAChE) | Effective inhibitors of both wild-type and resistant (G119S mutant) AgAChE. nih.gov |

| 3-Oxoisoxazole-2(3H)-dimethylcarboxamides | Wild-Type AgAChE | Inactivation of the enzyme is 10-20 times faster than with isoxazol-3-yl dimethylcarbamates. nih.gov |

Bacterial resistance to aminoglycoside antibiotics, such as amikacin, is frequently mediated by enzymes like aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. nih.gov The discovery of inhibitors for this enzyme presents a promising strategy to overcome resistance. Through the use of mixture-based combinatorial libraries, a chemical scaffold based on pyrrolidine pentamine has been identified as a potent inhibitor of AAC(6′)-Ib. nih.govnih.gov

Structure-activity relationship (SAR) studies on these pyrrolidine pentamine derivatives have elucidated the critical molecular features required for inhibitory activity. These compounds are substituted at five potential locations (R1-R5). The research has shown that any truncations to the core scaffold result in a loss of activity. nih.gov Modifications to the substituents and their stereochemistry, however, have varied effects on the inhibitory properties. nih.gov

Key findings from SAR studies include:

R1 and R4 Positions: Aromatic functionalities, specifically S-phenyl groups, at these positions are essential for activity. The stereochemistry at R4 is also critical. nih.gov

R2 Position: The stereochemical conformation at this position is crucial for inhibition. nih.gov

R3 Position: A hydroxyl group with the correct stereoconformation is required for full inhibitory activity. nih.gov

R5 Position: The phenyl group at this position is not essential and can be substituted with aliphatic groups without a significant loss of activity. The length of this aliphatic chain and the position of any phenyl group on it are also not critical. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyrrolidine Pentamine Derivatives as AAC(6′)-Ib Inhibitors

| Position on Scaffold | Substituent/Feature | Importance for Inhibitory Activity |

| R1 | Aromatic functionality (S-phenyl) | Essential nih.gov |

| R2 | Stereochemical conformation | Critical nih.gov |

| R3 | Hydroxyl moiety and stereoconformation | Required for full activity nih.gov |

| R4 | Aromatic functionality and stereochemistry | Essential nih.gov |

| R5 | Phenyl functionality and aliphatic chain length | Not essential; can be replaced nih.gov |

| Scaffold Integrity | Truncations | Leads to inactive compounds nih.gov |

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govresearchgate.net The depletion of tryptophan and the accumulation of its metabolites can suppress T-cell function, making IDO1 a significant target in cancer immunotherapy. nih.govresearchgate.net

Dithiocarbamates, which can be considered bioisosteric replacements for the carbamate moiety, have been investigated for various biological activities. researchgate.net The pyrrolidine derivative of dithiocarbamate (B8719985) (PDTC) has been shown to be a potent inhibitor of nuclear factor kappa B (NF-κB) activation. rsc.org This is relevant as NF-κB is a transcription factor involved in inflammatory processes and immune responses. rsc.org The mechanism of PDTC's action involves the suppression of the release of the inhibitory subunit IκB from the latent cytoplasmic form of NF-κB. rsc.org

More directly, research into IDO1 inhibition mechanisms has revealed that targeting the apo-form (the enzyme without its heme cofactor) is an effective strategy. nih.gov This suggests that compounds that facilitate heme dissociation can act as potent inhibitors. While the literature on a broad range of dithiocarbamate analogues as direct IDO1 inhibitors is still developing, the known immune-modulating activities of compounds like PDTC suggest a potential intersection with the IDO1 pathway. The ability of dithiocarbamates to interact with metal-containing enzymes and their role as antioxidants may contribute to their inhibitory effects on heme-containing enzymes like IDO1. rsc.org

LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are considered promising therapeutic targets for cancer, as they are involved in cell growth and metastasis. researchgate.net A notable inhibitor from this class is a pyrrolidine derivative known as Pyr1.

In vitro assays have demonstrated that Pyr1 inhibits the activity of recombinant LIMK1 and LIMK2 with IC₅₀ values of 50 nM and 75 nM, respectively. The mechanism of inhibition for Pyr1 is competitive with ATP, indicating that it binds to the ATP-binding site of the kinases. Further screening has shown that Pyr1 is highly selective for LIM kinases over a broad panel of other kinases. Theoretical studies involving molecular docking and simulations have been used to explore the inhibition mechanism of pyrrolopyrimidine derivatives, which also feature a pyrrolidine-like scaffold, against LIMK2, further highlighting the importance of this chemical structure for LIMK inhibition.

Table 3: Inhibitory Activity of Pyrrolidine Derivatives against LIM Kinases

| Inhibitor | Target Kinase | IC₅₀ Value | Mechanism of Action |

| Pyr1 | LIMK1 | 50 nM | ATP Competitor |

| Pyr1 | LIMK2 | 75 nM | ATP Competitor |

| Pyrrolopyrimidine Derivatives | LIMK2 | Not specified | Binds to the active site |

Receptor Binding and Modulation

In addition to enzyme inhibition, certain pyrrolidine analogues are designed to interact with and modulate the function of specific cellular receptors, particularly those in the central nervous system.

Derivatives that combine an indole (B1671886) nucleus with a pyrrolidine ring have been identified as potent modulators of serotonin (B10506) receptors, specifically the 5-HT₂A receptor. researchgate.net These compounds are investigated for their potential as psychedelic agents for the treatment of various central nervous system (CNS) disorders, including psychosis and mental illnesses. nih.govresearchgate.net

The primary mechanism of action for these indole-pyrrolidine derivatives is as agonists or partial agonists at brain serotonin 5-HT₂A receptors. researchgate.net Activation of these receptors is known to produce profound effects on perception, mood, and cognitive processes. researchgate.net The therapeutic potential of these compounds lies in their ability to induce neural plasticity and produce lasting changes in brain function, which may be beneficial for conditions like depression and post-traumatic stress disorder. researchgate.net The development of these 3-pyrrolidine-indole derivatives aims to harness the therapeutic effects mediated by serotonin receptor activation. nih.gov

Table 4: Receptor Target and Proposed Therapeutic Application of Indole-Pyrrolidine Derivatives

| Compound Class | Primary Biological Target | Proposed Therapeutic Area |

| 3-Pyrrolidine-indole Derivatives | Serotonin 5-HT₂A Receptor researchgate.net | CNS Disorders (e.g., psychosis, depression) nih.govresearchgate.net |

Histamine (B1213489) H3 Receptor Antagonism by Pyrrolidin-3-yl-N-methylbenzamides

Derivatives of pyrrolidin-3-yl-N-methylbenzamide have been synthesized and assessed for their effectiveness as histamine H3 (H3) receptor antagonists. nih.gov Building upon earlier research into benzimidazole (B57391) 1,3'-bipyrrolidine (B1284032) benzamides, a new series of these compounds was developed. nih.gov One particular compound from this series, designated as compound 32, demonstrated strong binding affinity for the H3 receptor. nih.gov

The histamine H3 receptor is a significant target in drug discovery, particularly for cognitive disorders, as it modulates the release of several key neurotransmitters involved in cognitive functions, including histamine, acetylcholine, dopamine, and norepinephrine. nih.gov Antagonism of this receptor is a promising therapeutic strategy for conditions like attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. nih.gov The development of potent and selective H3 receptor antagonists, such as the pyrrolidin-3-yl-N-methylbenzamide derivatives, represents a key area of research in the pursuit of novel treatments for these conditions. nih.govgoogle.com

5-HT6 Receptor Ligand Binding by Spiro[pyrrolidine-3,3′-oxindoles]

Synthetic derivatives of spiro[pyrrolidine-3,3′-oxindoles] have been explored as novel ligands for the 5-HT6 serotonin receptor. mdpi.comnih.gov These compounds, which are analogues of the natural alkaloid coerulescine, were identified through virtual fragment screening and subsequently optimized to enhance their binding affinity. mdpi.comnih.gov

The initial scaffold, 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one, served as the starting point for further chemical modifications. mdpi.comnih.gov Structure-activity relationship (SAR) analysis guided the synthesis of various derivatives, including the introduction of a phenylsulfonyl group and the exploration of the reduced spiro[pyrrolidine-3,3′-indoline] scaffold. mdpi.comnih.gov This optimization process successfully yielded ligands with submicromolar affinities for the 5-HT6 receptor, indicating their potential as lead compounds for further development. mdpi.comnih.gov The 5-HT7 receptor has also been a target for similar spiro[pyrrolidine-3,3'-oxindole] derivatives. nih.gov

Table 1: 5-HT6 Receptor Binding Affinities of Spiro[pyrrolidine-3,3′-oxindole] Derivatives

| Compound | Scaffold | Modification | Binding Affinity (Ki) |

|---|---|---|---|

| Lead Compound | 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one | - | Micromolar range |

| Optimized Ligands | spiro[pyrrolidine-3,3′-indoline] | Phenylsulfonyl group addition | Submicromolar range |

Cellular Pathway Modulation

NF-κB Pathway Modulation by Dithiocarbamates

Dithiocarbamates, including pyrrolidine dithiocarbamate (PDTC), are recognized for their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govahajournals.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govahajournals.org

PDTC acts as an inhibitor of NF-κB activation. ahajournals.orgnih.gov This inhibition has been shown to prevent the expression of pro-inflammatory genes in vivo. ahajournals.orgahajournals.org For instance, in response to inflammatory stimuli, PDTC can block the production of cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) by human endothelial cells. ahajournals.orgahajournals.org The mechanism of inhibition is linked to the antioxidant and metal-chelating properties of dithiocarbamates. nih.gov The antiviral activity of PDTC is also associated with the inhibition of NF-κB, as virus-induced activation of this pathway can suppress apoptosis and promote the survival of host cells. nih.gov In the context of cancer, the inhibitory effect of dithiocarbamates on NF-κB is significant because this pathway is essential for the survival and stemness of cancer cells. nih.gov

MAPK Pathway Involvement in Anticancer Activity of Dithiocarbamates

The anticancer properties of dithiocarbamate compounds are also linked to their modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature of many cancers.

One novel dithiocarbamate derivative, dipyridylhydrazone dithiocarbamate (DpdtC), has been shown to inhibit the EGFR/AKT signaling pathway, which is upstream of the MAPK/ERK pathway, and induce apoptosis in esophageal cancer cells. nih.gov Other research has focused on creating hybrid molecules, such as formononetin-dithiocarbamate hybrids, which have been designed to inhibit the growth and migration of prostate cancer cells by targeting the MAPK/Wnt signaling pathways. researchgate.net Furthermore, phosphinogold(I) dithiocarbamate complexes have demonstrated significant anticancer activity against a variety of cancer cell lines, with some compounds exhibiting GI50 values as low as 0.03 μM. acs.org The versatility of dithiocarbamates in forming complexes with metals like copper and zinc has also been explored to develop tumor proteasome inhibitors. researchgate.net

Antimicrobial Mechanisms of Action

Activity against Mycobacterium tuberculosis by Dithiocarbamates

Dithiocarbamates, including pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate (B1195824) (DETC), have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.govjohnshopkins.edu These compounds are effective against both growing and non-growing "persister" forms of the bacteria. nih.govnih.govjohnshopkins.edu

The minimum inhibitory concentrations (MICs) for PDTC and DETC against M. tuberculosis have been reported to be 0.13 µg/ml and 8 µg/ml, respectively. nih.govnih.govjohnshopkins.edu One of the proposed mechanisms for their antitubercular activity is the inhibition of β-carbonic anhydrases, essential enzymes for the pathogen's life cycle. tandfonline.commdpi.com Dithiocarbamates act as potent inhibitors of two of the three β-CAs found in M. tuberculosis, mtCA 1 and mtCA 3. tandfonline.com Their ability to chelate metal ions is also believed to contribute to their antimicrobial effects. nih.gov

Table 2: Antimicrobial Activity of Dithiocarbamates against M. tuberculosis

| Compound | MIC (µg/ml) | Target |

|---|---|---|

| Pyrrolidine dithiocarbamate (PDTC) | 0.13 | β-carbonic anhydrases |

Broad-Spectrum Antimicrobial Effects of Carbamate Derivatives

The carbamate functional group is a crucial component in the development of new antimicrobial agents, contributing to the core structure of active molecules or enhancing their pharmacokinetic properties. portico.orgepa.gov The continuous emergence of microbes resistant to existing drugs necessitates the creation of novel agents with a broader activity spectrum. epa.govscholarsresearchlibrary.com Carbamate derivatives, both natural and synthetic, have shown promise as potential antibacterial and antiviral agents. epa.gov

Research into carbazole (B46965) derivatives, for instance, has yielded compounds with notable antimicrobial activities. scholarsresearchlibrary.com A series of synthesized carbazole derivatives demonstrated a range of activities against various bacteria and fungi. scholarsresearchlibrary.comnih.gov For example, carbazole alkaloids isolated from Murraya koenigii leaves showed high activity against species like Candida kruseii, Escherichia coli, and Staphylococcus aureus. nih.gov In other studies, newly synthesized sulfonamide and carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole were screened for their in vitro antibacterial and antifungal properties, exhibiting moderate to potent activities against several pathogens. scholarsresearchlibrary.com While some carbazole derivatives showed only slight to moderate antibacterial action against certain strains, they exhibited comparable or superior activity against Pseudomonas aeruginosa when compared to the standard drug chloramphenicol. nih.gov This highlights the potential of carbamate derivatives as a source of new antimicrobial compounds to combat drug-resistant infections. scholarsresearchlibrary.com

Table 1: Antimicrobial Activity of Selected Carbamate Derivatives

This table summarizes the antimicrobial screening results for various carbazole derivatives against a panel of bacteria and fungi, with activity levels indicated as reported in the cited study.

| Compound Type | Target Microorganism | Activity Level | Reference |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Staphylococcus aureus | Moderate to Potent | scholarsresearchlibrary.com |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Bacillus subtilis | Moderate to Potent | scholarsresearchlibrary.com |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Escherichia coli | Moderate to Potent | scholarsresearchlibrary.com |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Fusarium oxysporum | Moderate to Potent | scholarsresearchlibrary.com |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Candida albicans | Moderate to Potent | scholarsresearchlibrary.com |

| Carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole | Aspergillus niger | Moderate to Potent | scholarsresearchlibrary.com |

| Carbazole Alkaloid (from Murraya koenigii) | Candida kruseii | High Activity | nih.gov |

| Carbazole Alkaloid (from Murraya koenigii) | Staphylococcus pyogenes | High Activity | nih.gov |

Antitumor Mechanistic Insights

Dithiocarbamate complexes, particularly those involving metals, have emerged as a promising class of anticancer agents due to their unique mechanisms of action that differ from traditional chemotherapeutics. rsc.orgrsc.org Their antitumor effects are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov

Cytotoxicity and Apoptosis Induction by Dithiocarbamate Complexes

Dithiocarbamates and their metal complexes exhibit significant cytotoxic effects against a wide range of cancer cell lines. researchgate.net The mechanism often involves the induction of apoptosis, a controlled process of cell death that is a key target for cancer therapy. nih.govbenthamdirect.com Metal complexes of dithiocarbamates with copper, gold, zinc, and tin have shown potent activity. rsc.orgnih.govnih.gov

The anti-tumor action of dithiocarbamates can be attributed, in part, to their capacity to chelate cellular metals like copper. nih.gov The resulting dithiocarbamate-copper complexes can function as powerful inhibitors of the proteasome, a cellular machine responsible for protein degradation. nih.gov Inhibition of the proteasome's chymotrypsin-like (CT-like) activity is particularly effective in triggering apoptosis in cancer cells. nih.gov Studies on pyrrolidine dithiocarbamate-copper complexes have demonstrated that they suppress cancer cell proliferation and induce apoptosis by inhibiting proteasome activity. nih.gov

Gold(III) dithiocarbamate complexes have also been shown to be highly cytotoxic, with activities many times greater than the conventional chemotherapy drug cisplatin. proquest.com These complexes induce cell death through apoptosis, as confirmed by analyses in breast cancer cell lines. proquest.com Similarly, organotin(IV) dithiocarbamate compounds are potent inducers of apoptosis and cell cycle arrest in T-lymphoblastic leukemia cells at very low concentrations. nih.gov

The cytotoxic potential of these compounds has been quantified in numerous studies, revealing their efficacy against various cancer types. For example, a dithiocarbamate derivative, SHD-2, showed exceptionally high inhibitory activity in HeLa cervical cancer cells with an IC₅₀ value of 0.31 µM. benthamdirect.com Flow cytometry analysis confirmed that this cytotoxicity was due to the induction of apoptosis and cell cycle arrest. benthamdirect.com In vivo studies with a dithiocarbamate-metal complex demonstrated a significant reduction in tumor growth and prolonged survival in a murine lymphoma model, underscoring the therapeutic potential of these compounds. rsc.org

Table 2: Cytotoxicity of Dithiocarbamate Complexes in Various Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various dithiocarbamate complexes, indicating their potency against different human cancer cell lines as reported in the literature.

| Compound/Complex | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Dithiocarbamate Derivative (SHD-2) | HeLa (Cervical) | 0.31 ± 0.09 | benthamdirect.com |

| Organotin(IV) Dithiocarbamate (ODTC 3) | Jurkat E6.1 (T-lymphoblastic leukemia) | 0.67 - 0.94 (Range for 6 compounds) | nih.gov |

| Gold(III) Dithiocarbamate Complex (1) | HeLa (Cervical) | ~3 | proquest.com |

| Gold(III) Dithiocarbamate Complex (2) | MCF-7 (Breast) | ~3 | proquest.com |

| Gold(III) Dithiocarbamate Complex (3) | A549 (Lung) | ~3 | proquest.com |

| Gold(III) Dithiocarbamate Complex | MDA-231 (Breast) | ~3 | proquest.com |

| Gold (III) Complex (AUL12) | MDA-MB-231 (Breast) | 4.5 | nih.gov |

| Ni(II) Dithiocarbamate Complex (1c) | Dalton's Lymphoma (DL) | 7.1 | rsc.org |

| Gold (I) Complex (AUL15) | MDA-MB-231 (Breast) | 13.5 | nih.gov |

Future Directions and Emerging Research Avenues for Pyrrolidin 3 Yl Diethylcarbamate

Exploration of Novel and Sustainable Synthetic Routes for Pyrrolidine-Carbamate Scaffolds

The synthesis of pyrrolidine-containing molecules is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and stereoselective methods. mdpi.comnih.gov Future efforts for synthesizing Pyrrolidin-3-yl diethylcarbamate and its analogues will likely focus on innovative strategies that improve yield, reduce environmental impact, and allow for greater molecular diversity.

Modern synthetic approaches such as multicomponent reactions (MCRs) are highly promising. tandfonline.comnih.gov MCRs offer significant advantages by combining three or more reactants in a single step to form complex products, which increases efficiency and reduces waste compared to traditional multi-step syntheses. researchgate.nettandfonline.com For instance, a one-pot MCR could potentially construct the substituted pyrrolidine (B122466) core, which can then be functionalized with the diethylcarbamate group. Recent reviews highlight various MCR strategies for creating pyrrolidine derivatives, utilizing techniques like cycloaddition reactions with azomethine ylides. tandfonline.comtandfonline.com

Another key area is the development of sustainable and green synthetic methods. This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity. nih.govresearchgate.net For example, engineered enzymes like imine reductases (IREDs) are being used for the enantioselective synthesis of chiral pyrrolidines. nih.gov The application of such biocatalysts could provide a greener, cost-effective route to chiral this compound analogues. Additionally, research into ring-closing enyne metathesis offers an efficient pathway to chiral pyrrolidine derivatives under mild conditions. acs.org

Table 1: Modern Synthetic Strategies for Pyrrolidine Scaffolds

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a complex product. nih.govresearchgate.net | High atom and step economy, reduced waste, increased synthetic efficacy. tandfonline.com |

| Asymmetric Organocatalysis | Use of small organic molecules (e.g., proline derivatives) to catalyze enantioselective transformations. mdpi.comnih.gov | Metal-free, environmentally friendly, high enantioselectivity. nih.gov |

| Biocatalysis | Employment of enzymes (e.g., imine reductases) to achieve highly specific and stereoselective reactions. nih.gov | High selectivity, mild reaction conditions, sustainable. researchgate.net |

| Ring-Closing Metathesis | Formation of cyclic compounds through the redistribution of alkene or alkyne bonds, catalyzed by metal complexes. acs.org | Efficient formation of cyclic structures, good yields under mild conditions. acs.org |

Advanced Ligand Design through Integrated Computational and Experimental Approaches

The design of new therapeutic agents increasingly relies on a synergistic combination of computational and experimental methods to predict and validate the interaction between a ligand and its biological target. mdpi.com For this compound analogues, this integrated approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Computational tools play a vital role in modern drug discovery. rsc.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be used to model the binding of pyrrolidine-carbamate derivatives to potential protein targets. acs.orgnih.govnih.gov For example, computational studies on other carbamate-containing molecules have successfully predicted their binding modes and affinities for targets like glutamate (B1630785) receptors and cholinesterases. mdpi.comacs.org These in silico methods allow researchers to screen large virtual libraries of compounds, prioritize the most promising candidates for synthesis, and guide the rational design of new derivatives with improved characteristics. nih.gov

The computational predictions are then validated and refined through experimental work. Synthesized compounds are tested in biological assays to determine their actual activity and selectivity. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization. For instance, after identifying a potential biological target for this compound, researchers could use docking studies to design analogues with substituents predicted to enhance binding. These new compounds would then be synthesized and evaluated, with the experimental results feeding back into the computational models for further refinement. This approach has been successfully used to develop selective inhibitors for various enzymes and receptors. nih.govacs.org

Investigation of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Insights

A primary avenue for future research is the identification of novel biological targets for this compound and the elucidation of its mechanism of action. While the individual pyrrolidine and carbamate (B1207046) moieties are present in many drugs with known targets, the specific combination in this compound may yield unique pharmacological profiles. nih.govwikipedia.org

The carbamate functional group is well-known for its ability to inhibit esterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Therefore, a logical starting point is to investigate the inhibitory potential of this compound against these and other serine hydrolases. Furthermore, recent studies have shown that carbamate derivatives can target other enzyme classes, such as topoisomerase II in cancer, or even receptors like the human melatonin (B1676174) receptors. nih.govresearchgate.net

The pyrrolidine scaffold itself is associated with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects, often through enzyme inhibition. nih.govnih.gov For example, substituted pyrrolidines have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA) and human cytomegalovirus (HCMV) protease. nih.govacs.org Given this diversity, broad screening campaigns using techniques like chemical proteomics could uncover entirely new protein targets for this compound. Once a primary target is identified, further mechanistic studies using mass spectrometry and enzyme kinetics can clarify how the compound exerts its effect, for instance, by determining if it acts as a reversible or irreversible inhibitor and identifying the specific amino acid residues involved in binding. acs.org

Table 2: Potential Biological Target Classes for Pyrrolidine-Carbamate Derivatives

| Target Class | Rationale | Example Targets |

| Esterases/Hydrolases | The carbamate moiety is a known inhibitor of serine hydrolases. mdpi.com | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), N-acylethanolamine acid amidase (NAAA). nih.govacs.org |

| Proteases | Pyrrolidine scaffolds are found in various protease inhibitors. acs.org | Human Cytomegalovirus (HCMV) Protease. acs.org |

| Kinases/Topoisomerases | Carbamate derivatives have shown activity against enzymes involved in cell proliferation. researchgate.net | Topoisomerase II. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Carbamates have been identified as ligands for receptors like the melatonin receptor. nih.gov | Melatonin Receptors (MT1, MT2). nih.gov |

| Metabolic Enzymes | Novel carbamates have been shown to inhibit enzymes in metabolic pathways like NAD+ synthesis. nih.gov | Nicotinamide phosphoribosyltransferase (NAMPT). nih.gov |

Development of Targeted Chemical Probes for Cellular Pathway Studies

Chemical probes are essential tools for visualizing and studying biological processes within living cells and organisms. elifesciences.orgnih.gov Developing analogues of this compound into targeted probes represents a significant future direction that could illuminate its cellular functions and the pathways it modulates.

A common strategy is to create fluorescent probes by attaching a fluorophore (a fluorescent dye) to the core molecule. rsc.orgrsc.org These probes can then be used in fluorescence imaging techniques, such as confocal microscopy, to visualize the subcellular localization of the compound's target. nih.govmdpi.com The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that the biological activity of the parent molecule is retained. This approach has been widely used to develop probes for various diseases, including neurological disorders and cancers. mdpi.comnih.govacs.org